molecular formula C13H21ClO2Si B14185197 {[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane CAS No. 922735-40-8

{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane

Cat. No.: B14185197
CAS No.: 922735-40-8
M. Wt: 272.84 g/mol
InChI Key: MAVBPTVXOKVTKN-ZDUSSCGKSA-N
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Description

{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane is an organosilicon compound that features a benzyloxy group, a chloropropane moiety, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane typically involves the reaction of (2R)-1-(benzyloxy)-3-chloropropan-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

(2R)-1-(Benzyloxy)-3-chloropropan-2-ol+Trimethylsilyl chloride[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy(trimethyl)silane+Hydrochloric acid\text{{(2R)-1-(Benzyloxy)-3-chloropropan-2-ol}} + \text{{Trimethylsilyl chloride}} \rightarrow \text{{this compound}} + \text{{Hydrochloric acid}} (2R)-1-(Benzyloxy)-3-chloropropan-2-ol+Trimethylsilyl chloride→[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy(trimethyl)silane+Hydrochloric acid

Industrial Production Methods

Industrial production of this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloropropane moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

    Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido, thiol, or alkoxy derivatives.

    Hydrolysis: (2R)-1-(Benzyloxy)-3-chloropropan-2-ol.

    Oxidation: Benzaldehyde or benzoic acid.

Scientific Research Applications

Chemistry

    Protecting Group: The trimethylsilyl group can serve as a protecting group for alcohols in multi-step organic syntheses.

    Intermediate: Used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.

Industry

    Material Science: Utilized in the preparation of silicon-based materials and coatings.

Mechanism of Action

The mechanism by which {[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In hydrolysis, the trimethylsilyl group is cleaved, releasing the corresponding alcohol.

Comparison with Similar Compounds

Similar Compounds

    {[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(triethyl)silane: Similar structure but with triethylsilyl group instead of trimethylsilyl.

    {[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(dimethyl)silane: Similar structure but with dimethylsilyl group instead of trimethylsilyl.

Uniqueness

The presence of the trimethylsilyl group in {[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane provides unique reactivity and stability compared to its analogs with different silyl groups. This makes it particularly useful as a protecting group and intermediate in organic synthesis.

Properties

CAS No.

922735-40-8

Molecular Formula

C13H21ClO2Si

Molecular Weight

272.84 g/mol

IUPAC Name

[(2R)-1-chloro-3-phenylmethoxypropan-2-yl]oxy-trimethylsilane

InChI

InChI=1S/C13H21ClO2Si/c1-17(2,3)16-13(9-14)11-15-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1

InChI Key

MAVBPTVXOKVTKN-ZDUSSCGKSA-N

Isomeric SMILES

C[Si](C)(C)O[C@H](COCC1=CC=CC=C1)CCl

Canonical SMILES

C[Si](C)(C)OC(COCC1=CC=CC=C1)CCl

Origin of Product

United States

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